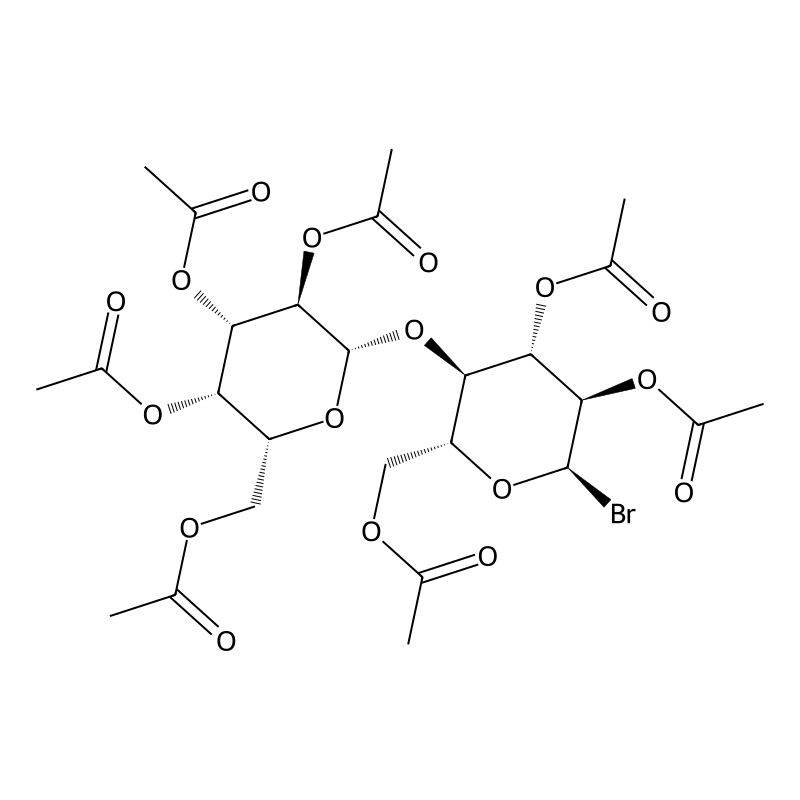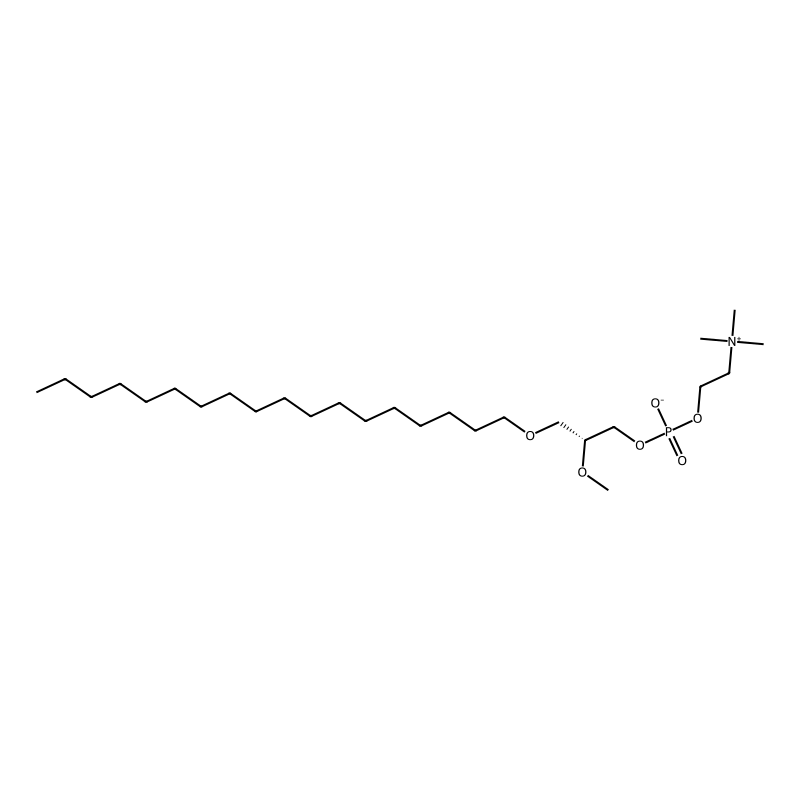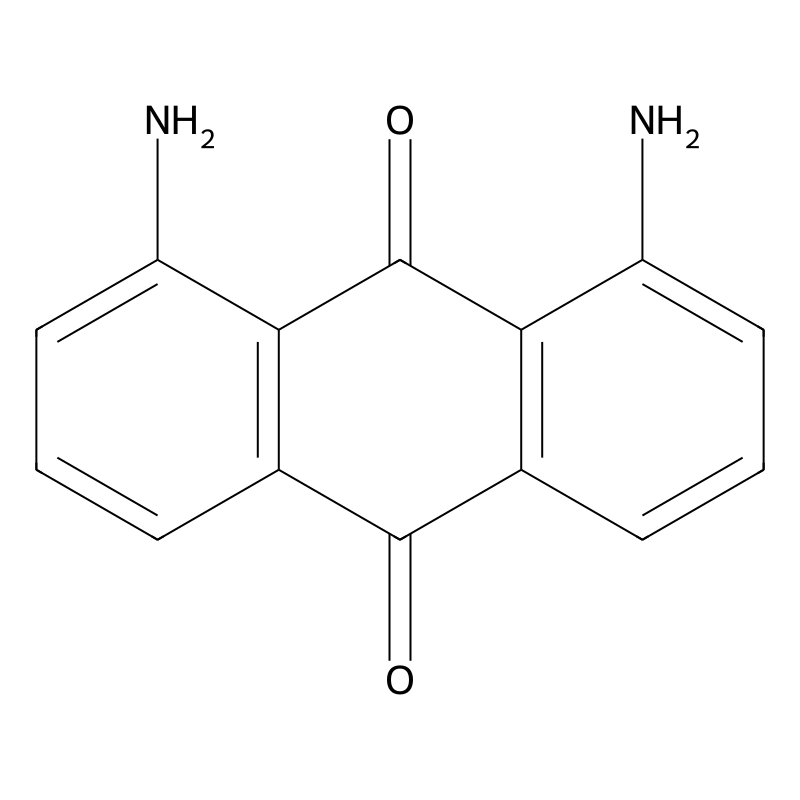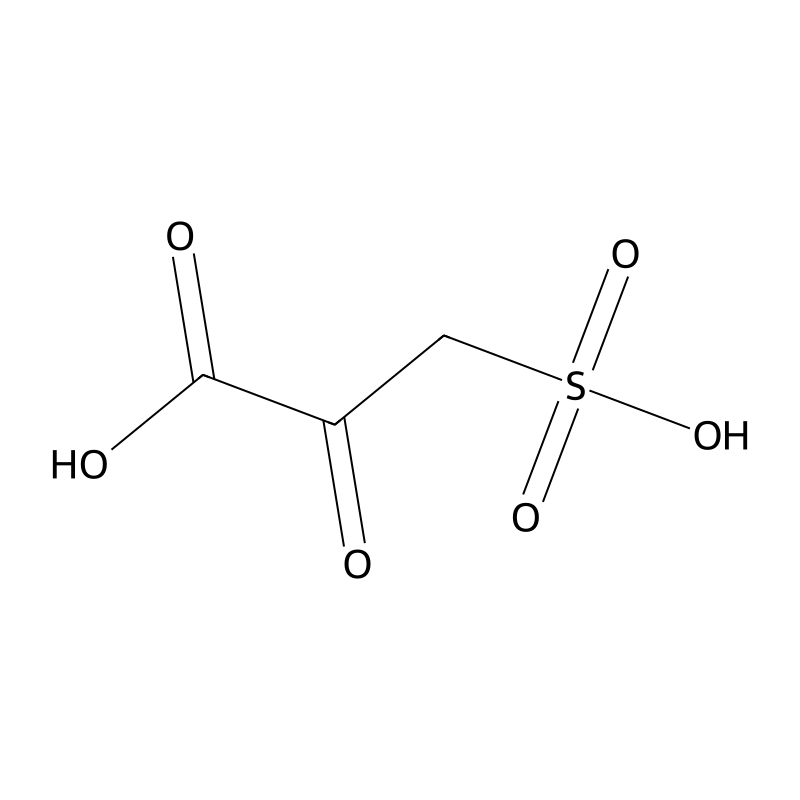[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Bone Regeneration
Scientific Field: Biomedical Engineering
Application Summary: ACC, precipitated in the presence of inorganic polyphosphate (polyP), has shown promise as a material for bone regeneration due to its morphogenetic and metabolic energy (ATP)-delivering properties .
Methods of Application: The activity of the polyP-stabilized ACC particles is associated with the enzymatic degradation of polyP, resulting in the transformation .
Calcium Bioavailability
Scientific Field: Nutrition Science
Application Summary: ACC has been used in studies related to calcium bioavailability. It has been found that ACC is more soluble and bioavailable than crystalline calcium carbonate (CCC) .
Methods of Application: Solubility was evaluated by dissolving these preparations in dilute phosphoric acid. Fractional absorption was evaluated by intrinsically labeling calcium carbonate preparations with 45 Ca, orally administrated to rats using gelatin capsules .
Results: Calcium absorption from ACC and ACC with chitosan (ACC-C) preparations was up to 40% higher than from CCC, whereas retention of ACC and ACC-C was up to 26.5% higher than CCC .
Calcium-Fortified Formulation
Scientific Field: Food Science
Application Summary: A type of edible oil-in-water Pickering emulsion was structured by calcium carbonate nanoparticles (CaCO3 NPs) and medium-chain triglyceride (MCT) for delivery of lipophilic drugs and simultaneous oral supplementation of calcium .
Methods of Application: The microstructure of the as-made CaCO3 NPs stabilized Pickering emulsion can be controlled by varying the particle concentration © and oil volume fraction (φ) .
Results: With the encapsulation and delivery of the emulsion, vitamin D3 (VD3) exhibited satisfying bioavailability after simulated gastrointestinal digestion .
Controlled Synthesis and Surface Modification
Scientific Field: Material Science
Application Summary: Over the last decade, there has been rapid development in the controlled synthesis and surface modification of CaCO3, the stabilization of amorphous CaCO3 (ACC), and CaCO3-based nanostructured materials .
Methods of Application: The controlled synthesis of CaCO3 is examined, including Ca2+ –CO32- systems, solid–liquid–gas carbonation, water-in-oil reverse emulsions, and biomineralization .
Environmentally-Friendly Hybrid Films
Scientific Field: Environmental Science
Application Summary: Studies indicate that ACC can be used to construct environmentally-friendly hybrid films .
Methods of Application: The preparation conditions and additives have influences on ACC preparation and stabilization .
Results: The resultant CaCO3 can then be further engineered via template-induced biomineralization and layer-by-layer assembly into porous, hollow, or core–shell organic–inorganic nanocomposites .
Drug Vehicles
Scientific Field: Pharmaceutical Science
Application Summary: ACC can be used to construct drug vehicles .
Methods of Application: The resultant CaCO3 can then be further engineered via template-induced biomineralization and layer-by-layer assembly into porous, hollow, or core–shell organic–inorganic nanocomposites .
Supramolecular Hydrogels
Application Summary: Studies indicate that ACC can be used to construct supramolecular hydrogels .
Environmental Remediation
Methods of Application: The controlled synthesis of CaCO3 is first examined, including Ca2+ –CO32− systems, solid–liquid–gas carbonation, water-in-oil reverse emulsions, and biomineralization .
Energy Production and Storage
Scientific Field: Energy Science
This compound is a derivative of oxane and features multiple acetoxy groups and a bromine atom. The stereochemistry indicated by the R/S notation suggests specific spatial arrangements of its atoms, which can significantly influence its chemical behavior and biological activity. The presence of multiple acetoxy groups may enhance solubility and reactivity, making it an interesting subject for further study in medicinal chemistry.
- Esterification: The formation of esters from carboxylic acids and alcohols.
- Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
- Substitution Reactions: The bromine atom may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
These reactions are typical for compounds with ester functionalities and halogen substituents
The biological activity of compounds similar to [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate could include: In vitro studies would be necessary to quantify these activities.
The synthesis of this compound can involve several steps:
- Protection of Hydroxyl Groups: Initial protection of hydroxyl groups using acetylation to form acetates.
- Bromination: Introducing the bromine atom at a specific position through electrophilic bromination reactions.
- Coupling Reactions: Utilizing coupling agents to link different molecular fragments together to form the final structure.
Advanced synthetic methodologies such as microwave-assisted synthesis or enzymatic routes may also be explored to improve yields and selectivity .
This compound has potential applications in various fields:
- Pharmaceuticals: As a candidate for drug development due to its possible biological activities.
- Agriculture: Potential use as a pesticide or herbicide due to antimicrobial properties.
- Cosmetics: As an ingredient in formulations that require antimicrobial or antioxidant properties.
Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques that could be employed include:
- Molecular Docking Studies: To predict how the compound interacts with specific biological targets.
- High-throughput Screening: To evaluate its activity across various assays .
- Structure-Activity Relationship Studies: To determine how modifications to the compound's structure affect its biological activity .
Several compounds share structural similarities with [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Acetylated Glucosamine | Acetoxy groups | Antimicrobial |
| Brominated Flavonoids | Bromine substitution | Antioxidant |
| Triacetylated Sugars | Multiple acetoxy groups | Enzyme inhibition |
The uniqueness of the target compound lies in its specific stereochemistry and combination of functional groups that may confer distinct biological properties compared to these similar compounds.








